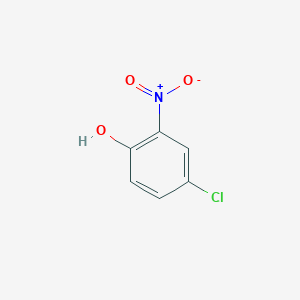

4-Chloro-2-nitrophenol

Descripción general

Descripción

4-Chloro-2-nitrophenol is an organic compound with the molecular formula C6H4ClNO3. It is a chlorinated nitrophenol, characterized by the presence of both a chlorine atom and a nitro group attached to a phenol ring. This compound is commonly used in the synthesis of dyes, drugs, and pesticides, and has been detected in various industrial effluents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-2-nitrophenol involves the hydrolysis of 2,5-dichloronitrobenzene. The process typically includes the following steps :

Hydrolysis: In a hydrolytic decomposition pot, 2,5-dichloronitrobenzene is hydrolyzed with aqueous sodium hydroxide at elevated temperatures (120-130°C) under pressure.

Distillation: The reaction mixture is distilled to remove unreacted 2,5-dichloronitrobenzene.

Crystallization: The resulting product is crystallized by cooling the mixture and adding industrial salt.

Neutralization: The crystallized product is neutralized with hydrochloric acid to obtain this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of activated carbon to absorb organic impurities during the reaction process. This improves the quality of the final product and reduces environmental impact .

Análisis De Reacciones Químicas

Nitration of 4-Chloroanisole

4C2NP forms via nitration of 4-chloroanisole in aqueous H₂SO₄ through a solvent-caged ion-pair mechanism :

-

Nitronium ion attack at the para-position generates an ipso-Wheland intermediate.

-

Methanol elimination forms a phenol-nitronium ion pair.

-

Rearrangement yields this compound.

Oxidative Degradation by Sulfate Radicals

In Co-mediated peroxymonosulfate activation, sulfate radicals (SO₄- ⁻) degrade 4C2NP via :

-

Primary products : Cl⁻ (dechlorination) and NO₃⁻ (denitration).

-

Secondary reactions : Partial re-chlorination and re-nitration observed, complicating mineralization efficiency.

-

Kinetics : Dual effect of Cl⁻ (enhancement at low concentration, inhibition at high concentration).

Photocatalytic and Thermal Degradation

-

UV/H₂O₂ systems : Achieve 90% mineralization via hydroxyl radical (- OH) attack .

-

Thermal adsorption on graphene : Follows pseudo-second-order kinetics (R² = 0.993) with ΔG° = −6.2 kJ/mol (298 K), indicating spontaneity .

Reductive Pathways in Bacillus subtilis

Under aerobic/anaerobic conditions, 4C2NP undergoes :

-

Nitro group reduction to 4-chloro-2-aminophenol (4C2AP) via oxygen-sensitive/insensitive reductases.

-

Acetylation : 4C2AP converts to 4-chloro-2-acetaminophenol.

-

Cyclization : Forms 5-chloro-2-methylbenzoxazole (5C2MBZ) as the terminal metabolite.

Table 1: Biodegradation Metabolites and Yields

| Metabolite | Pathway | Yield (%) | Conditions |

|---|---|---|---|

| 4-Chloro-2-aminophenol | Reductive | 85 | Anaerobic |

| 5-Chloro-2-methylbenzoxazole | Cyclization | 90 | pH 7.0, 30°C |

pH-Dependent Adsorption on Graphene

-

Capacity : 25.7 mg/g at 25°C (Freundlich isotherm, R² = 0.978).

-

Thermodynamics : ΔH° = −28.4 kJ/mol (exothermic), ΔS° = −0.12 kJ/mol·K (entropy-driven).

Nitration Byproduct Formation

During synthesis, incomplete purification leads to impurities such as :

-

2,5-Dichloronitrobenzene (unreacted starting material).

-

Polychlorinated biphenyls (PCBs) from side reactions.

Table 2: Impurity Reduction via Activated Carbon Treatment

| Impurity | Concentration (Before) | Concentration (After) |

|---|---|---|

| 2,5-Dichloronitrobenzene | 1.2% | 0.03% |

| PCBs | 0.8% | 0.01% |

Industrial and Environmental Implications

Aplicaciones Científicas De Investigación

Chemical Properties and Industrial Uses

4-Chloro-2-nitrophenol is an organic compound characterized by its functional groups, which include a chloro group and a nitro group attached to a phenolic structure. Its molecular formula is with a molecular weight of 173.56 g/mol. It is primarily used in:

- Pesticides and Herbicides : 4C2NP serves as an intermediate in the synthesis of various pesticides and herbicides, contributing to their effectiveness against pests and weeds .

- Pharmaceuticals : This compound is also utilized in the pharmaceutical industry for the synthesis of various medicinal compounds due to its reactive nature .

Wastewater Treatment

The removal of this compound from wastewater is crucial due to its toxic nature. Several advanced oxidation processes (AOPs) have been studied for this purpose:

- Ozonation : Research indicates that ozonation can effectively degrade 4C2NP in aqueous solutions. Studies have shown that varying pH levels during ozonation can influence the degradation rate, with optimal conditions identified at specific pH values .

- Adsorption Techniques : Graphene and carbon nanotubes have demonstrated significant adsorption capacities for 4C2NP. Batch experiments reveal that factors such as contact time, adsorbent dosage, and initial concentration greatly affect adsorption efficiency .

Biodegradation Studies

Biodegradation of 4C2NP has been extensively researched to understand its environmental impact and potential for microbial remediation:

- Microbial Degradation : Certain bacteria have shown the capability to degrade 4C2NP, making them potential candidates for bioremediation strategies in contaminated environments. Studies have focused on identifying specific strains that can metabolize this compound effectively .

Graphene as an Adsorbent

In a study conducted by Mehrizad et al., graphene was evaluated for its ability to adsorb 4C2NP from aqueous solutions. The results indicated that adsorption capacity increased with higher initial concentrations of 4C2NP but decreased with increasing pH levels and adsorbent dosages. The study concluded that graphene could serve as an effective material for removing 4C2NP from contaminated water sources .

Ozonation Kinetics

Another significant study investigated the kinetics of ozonation for degrading 4C2NP. The researchers found that direct ozonation was highly selective and effective at mineralizing the compound under controlled conditions, suggesting its application in industrial wastewater treatment processes .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-nitrophenol involves its biotransformation by microorganisms . For example, certain bacteria can degrade the compound through a series of enzymatic reactions:

Initial Reduction: The compound is reduced to 4-chloro-2-aminophenol.

Dehalogenation: The amino derivative undergoes dehalogenation to form aminophenol.

Further Degradation: The resulting aminophenol is further degraded, releasing chloride and ammonium ions.

Comparación Con Compuestos Similares

4-Chloro-2-nitrophenol can be compared with other chlorinated nitrophenols, such as 2-chloro-4-nitrophenol, 2-chloro-5-nitrophenol, and 2,6-dichloro-4-nitrophenol . These compounds share similar chemical structures but differ in the position and number of chlorine and nitro groups on the phenol ring.

Uniqueness:

This compound: Unique due to its specific substitution pattern, making it suitable for certain synthetic applications.

2-Chloro-4-nitrophenol: Often used as a building block for dyes and plastics.

2-Chloro-5-nitrophenol: Used in the synthesis of various organic compounds.

2,6-Dichloro-4-nitrophenol: Known for its use in the production of specific pesticides.

By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Actividad Biológica

4-Chloro-2-nitrophenol (4C2NP) is a halogenated nitrophenolic compound widely used in the manufacture of dyes, pesticides, and pharmaceuticals. Its biological activity, particularly its toxicity and potential for degradation by microorganisms, has garnered attention due to environmental concerns associated with its persistence and harmful effects on ecosystems.

4C2NP is characterized by its chlorinated and nitro-substituted aromatic structure, which contributes to its high toxicity . It is classified as a hazardous substance due to its potential to cause skin irritation, respiratory issues, and environmental harm. The compound's persistence in the environment raises concerns about bioaccumulation and ecotoxicity, particularly in aquatic systems.

Microbial Degradation Mechanisms

Microbial degradation of 4C2NP can occur through various pathways, primarily involving oxidative and reductive mechanisms.

- Oxidative Mechanism : This pathway typically involves the action of oxygenases that catalyze the degradation of 4C2NP, leading to the release of nitrite ions. Studies have shown that certain bacteria can utilize 4C2NP as a sole carbon source, effectively breaking it down into less harmful metabolites.

- Reductive Mechanism : Under anaerobic conditions, 4C2NP can be reduced to form 4-chloro-2-aminophenol (4C2AP), facilitated by specific reductases. This transformation is crucial for bioremediation efforts.

Microbial Strains Involved in Degradation

Several bacterial strains have been identified as capable of degrading 4C2NP:

-

Pseudomonas sp. JHN : This strain has been reported to effectively degrade 4C2NP through both oxidative and reductive pathways. It can utilize the compound as a sole carbon source, resulting in the formation of metabolites such as 4-chlororesorcinol .

Metabolite Formation Pathway 4-Chlororesorcinol Oxidative degradation 4-Chloro-2-Aminophenol Reductive degradation - Burkholderia sp. RKJ800 : This strain employs a hydroquinone pathway for the degradation of 4C2NP, demonstrating significant potential for bioremediation applications in contaminated environments .

- Arthrobacter sp. SJCon : Capable of degrading 4C2NP via chlorohydroquinone (CHQ), this strain highlights the diversity of microbial pathways available for breaking down this compound .

Enzymatic Activity

The enzymatic assays conducted on various strains have revealed specific enzymes involved in the degradation process:

- Chloronitrophenol Monooxygenase : Detected in Pseudomonas sp. JHN, this enzyme facilitates the conversion of 4C2NP into less toxic forms by catalyzing oxidative reactions that release nitrite ions .

- Reductases : These enzymes are essential for the reductive pathway that transforms 4C2NP into 4C2AP under anaerobic conditions .

Environmental Implications

The ability of certain bacteria to degrade 4C2NP presents significant implications for bioremediation strategies aimed at reducing environmental contamination from industrial effluents. The effectiveness of microbial degradation not only helps in detoxifying polluted sites but also enhances our understanding of microbial ecology in response to anthropogenic pollutants.

Propiedades

IUPAC Name |

4-chloro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSIFTLPLKCTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058996 | |

| Record name | 4-Chloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Chloro-2-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00778 [mmHg] | |

| Record name | 4-Chloro-2-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-64-5 | |

| Record name | 4-Chloro-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-2-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438LQ62WNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Chloro-2-nitrophenol?

A1: this compound has the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, studies have used techniques like Nuclear Quadrupole Resonance (NQR) to analyze the internal torsional frequencies of this compound. [] These frequencies, influenced by temperature and hydrogen bonding, offer insights into the compound's molecular dynamics. [] Additionally, research on dipole moments has been conducted, revealing insights into the intramolecular hydrogen bond within the molecule. []

Q3: Why is this compound considered an environmental pollutant?

A3: this compound is often detected as a water pollutant [] due to its release in industrial effluents from sectors like pesticide production. [] Its persistence in the environment and resistance to biodegradation [] makes it a significant concern.

Q4: How can this compound be removed from the environment?

A4: Numerous methods have been investigated for the removal of this compound, including:

- Adsorption: Studies have explored the use of various adsorbents, such as nano-titanium dioxide (nano-TiO2) [, , ], nano-zinc oxide (nano-ZnO) [], graphene [], modified nano-graphene [], carbon nano-fibers [], and modified bentonite [], for the removal of this compound from aqueous solutions.

- Advanced Oxidation Processes (AOPs): AOPs, including UV, H2O2, UV/H2O2, Fenton, UV/Fenton, and UV/TiO2, have demonstrated effectiveness in degrading this compound. [] Among these, UV/Fenton proved to be the most efficient in partial mineralization. []

- Catalytic Ozonation: The use of nano-ZnO as a catalyst in the ozonation process has been found to significantly enhance the degradation of this compound. []

- Biodegradation: Certain bacterial strains, particularly those belonging to the genus Bacillus, have exhibited the ability to degrade this compound. [, , , ] Research has identified metabolites like 5-chloro-2-methylbenzoxazole resulting from the bacterial degradation pathway. [, ]

Q5: What are the byproducts of this compound degradation and their potential environmental risks?

A5: Research on the synergistic elimination of NOx and this compound using a V2O5-WO3/TiO2 catalyst identified several byproducts, including aromatics, alkenes, alkanes, and their chlorinated counterparts. [] Notably, the study discovered the presence of 3-chlorobenzonitrile, this compound, and inorganic CS2. [] The formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), particularly in the presence of SO2, raises concerns due to their toxicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.